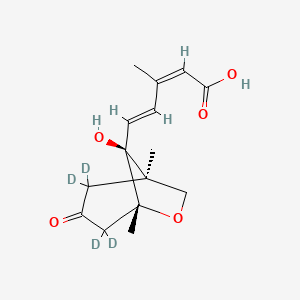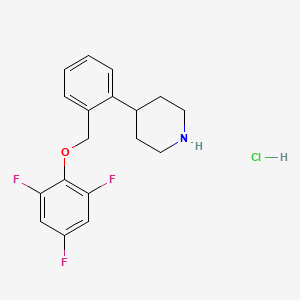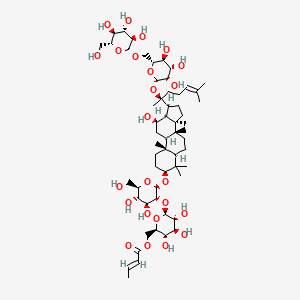
Ginsenoside Ra6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ginsenoside Ra6, also known as Ginsenoside IV, is a triterpenoid saponin found in the roots of Panax ginseng. Ginsenosides are the primary active components responsible for the medicinal properties of ginseng, which has been used in traditional medicine for centuries. This compound is one of the rare ginsenosides, known for its unique pharmacological effects and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ra6 involves the enzymatic transformation of major ginsenosides. Specific glycosidases, such as β-glucosidase and β-xylosidase, are used to hydrolyze the side chain glycogroups of ginsenosides, resulting in the formation of rare ginsenosides like Ra6 .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using engineered strains of Saccharomyces cerevisiae. This method involves the metabolic engineering of yeast to express key enzymes involved in the biosynthesis of rare ginsenosides .
Análisis De Reacciones Químicas
Types of Reactions: Ginsenoside Ra6 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for modifying the structure and enhancing the bioavailability of the compound.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed: The hydrolysis of this compound can lead to the formation of deglycosylated derivatives, which are more readily absorbed into the bloodstream and exhibit enhanced biological activity .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor for the synthesis of other bioactive compounds.
Biology:
- Studied for its role in modulating cellular signaling pathways and gene expression.
Medicine:
- Exhibits anti-inflammatory, anti-cancer, and neuroprotective effects.
- Potential therapeutic agent for treating sepsis by inhibiting systemic inflammation .
Industry:
- Used in the development of functional foods and nutraceuticals.
Mecanismo De Acción
Ginsenoside Ra6 exerts its effects through multiple molecular targets and pathways. It modulates the activity of various signaling molecules, including nuclear factor κB and mitogen-activated protein kinases. Additionally, it induces the expression of anti-inflammatory cytokines such as interleukin-10 and microRNA-146a, which play a crucial role in reducing inflammation and promoting immune homeostasis .
Comparación Con Compuestos Similares
Ginsenoside Ra6 is unique among ginsenosides due to its specific structure and pharmacological properties. Similar compounds include:
Ginsenoside Rb1: Known for its anti-inflammatory and anti-cancer effects.
Ginsenoside Rg1: Exhibits neuroprotective and anti-fatigue properties.
Ginsenoside Re: Studied for its cardiovascular benefits and immune-modulating effects.
This compound stands out for its potent anti-inflammatory activity and potential therapeutic applications in treating systemic inflammation and sepsis .
Propiedades
Fórmula molecular |
C58H96O24 |
|---|---|
Peso molecular |
1177.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-but-2-enoate |
InChI |
InChI=1S/C58H96O24/c1-10-12-36(62)74-24-31-40(65)43(68)47(72)51(78-31)81-49-45(70)39(64)30(23-60)77-53(49)80-35-16-18-55(6)33(54(35,4)5)15-20-56(7)34(55)21-28(61)37-27(14-19-57(37,56)8)58(9,17-11-13-26(2)3)82-52-48(73)44(69)41(66)32(79-52)25-75-50-46(71)42(67)38(63)29(22-59)76-50/h10,12-13,27-35,37-53,59-61,63-73H,11,14-25H2,1-9H3/b12-10+/t27-,28+,29+,30+,31+,32+,33-,34+,35-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53-,55-,56+,57+,58-/m0/s1 |
Clave InChI |
QOGHAXHWJGZEST-XEUUVMKCSA-N |
SMILES isomérico |
C/C=C/C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C[C@H]([C@H]6[C@]5(CC[C@@H]6[C@](C)(CCC=C(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C)CO)O)O)O)O)O |
SMILES canónico |
CC=CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6C5(CCC6C(C)(CCC=C(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


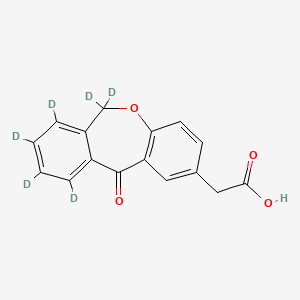
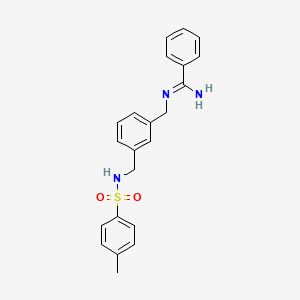
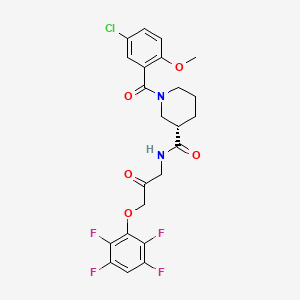
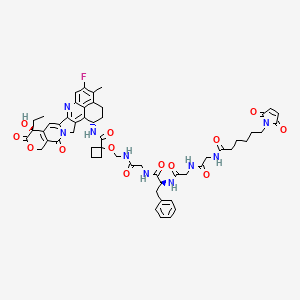
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
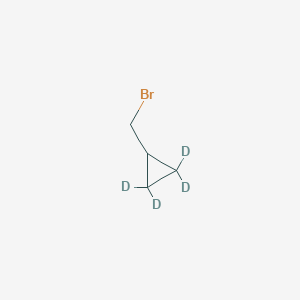
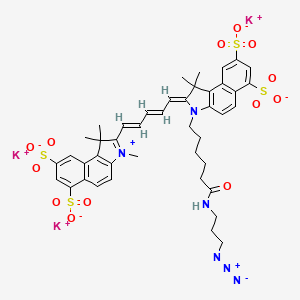
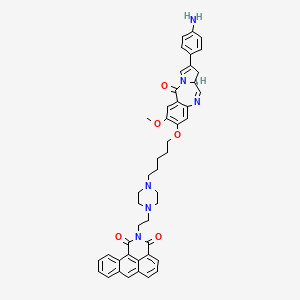
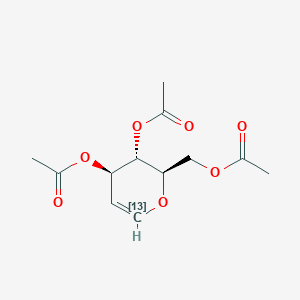
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
